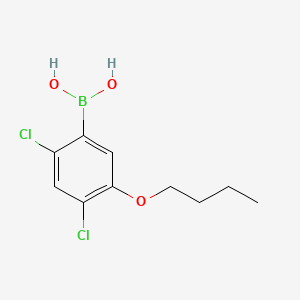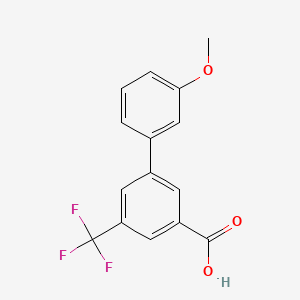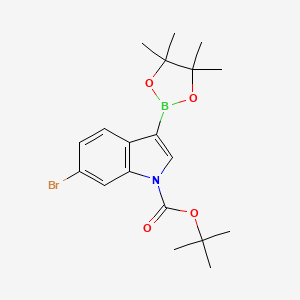![molecular formula C22H42O2 B594553 CIS-13-DOCOSAENOIC ACID, [1-14C] CAS No. 126474-70-2](/img/new.no-structure.jpg)
CIS-13-DOCOSAENOIC ACID, [1-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CIS-13-DOCOSAENOIC ACID, [1-14C]: is a radiolabeled form of cis-13-docosenoic acid, commonly known as erucic acid. This compound is a monounsaturated omega-9 fatty acid with a long carbon chain. The radiolabeling with carbon-14 allows for tracing and studying the metabolic pathways and biological effects of the compound in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CIS-13-DOCOSAENOIC ACID, [1-14C] can be synthesized through the hydrogenation of erucic acid. The process involves the use of a catalyst, typically palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The radiolabeling with carbon-14 is achieved by incorporating a carbon-14 labeled precursor during the synthesis .
Industrial Production Methods: Industrial production of CIS-13-DOCOSAENOIC ACID, [1-14C] involves the extraction of erucic acid from natural sources such as rapeseed oil or mustard oil. The extracted erucic acid is then subjected to hydrogenation and radiolabeling processes under controlled conditions to ensure high purity and specific activity .
Análisis De Reacciones Químicas
Types of Reactions: CIS-13-DOCOSAENOIC ACID, [1-14C] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: Hydrogenation can convert the double bond to a single bond, forming saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alcohols and amines under acidic or basic conditions
Major Products Formed:
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Aplicaciones Científicas De Investigación
CIS-13-DOCOSAENOIC ACID, [1-14C] is widely used in scientific research due to its radiolabeling, which allows for tracing and studying metabolic pathways. Some key applications include:
Chemistry: Studying the reaction mechanisms and kinetics of fatty acid transformations.
Biology: Investigating the metabolic fate of fatty acids in living organisms.
Medicine: Exploring the role of fatty acids in disease mechanisms and potential therapeutic applications.
Industry: Developing and optimizing processes for the production of fatty acid derivatives
Mecanismo De Acción
The mechanism of action of CIS-13-DOCOSAENOIC ACID, [1-14C] involves its incorporation into cellular membranes and metabolic pathways. The compound can be metabolized by enzymes such as desaturases and elongases, leading to the formation of various bioactive lipids. These lipids can interact with molecular targets such as receptors and enzymes, modulating cellular functions and signaling pathways .
Comparación Con Compuestos Similares
CIS-13-DOCOSENOAMIDE: An amide derivative of cis-13-docosenoic acid with similar chemical properties but different biological activities.
CIS-13-DOCOSENOL: An alcohol derivative with distinct physical and chemical properties.
ERUCIC ACID: The non-radiolabeled form of cis-13-docosenoic acid
Uniqueness: CIS-13-DOCOSAENOIC ACID, [1-14C] is unique due to its radiolabeling, which allows for precise tracing and studying of its metabolic and biological effects. This makes it a valuable tool in scientific research for understanding the role of fatty acids in various biological processes .
Propiedades
Número CAS |
126474-70-2 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
340.568 |
Nombre IUPAC |
(Z)-docos-13-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-/i22+2 |
Clave InChI |
DPUOLQHDNGRHBS-ZOVILGCASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)





![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)




